molecular formula C23H24N6O2 B12190593 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12190593
M. Wt: 416.5 g/mol
InChI Key: UZJSXZMZDHBQQN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 1 and a 4-(3-methoxyphenyl)piperazinyl moiety at position 3. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3

InChI Key

UZJSXZMZDHBQQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile with formamide or its derivatives. A representative protocol involves:

Reaction Conditions

  • Reactants : 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile (1.0 equiv), formamide (3.0 equiv)

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : 1,4-dioxane

  • Temperature : Reflux at 110°C for 24 hours

  • Workup : Precipitation in ice-water followed by recrystallization in ethanol

This method yields 68–74% of the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate, as confirmed by LC-MS and 1H^1H-NMR .

Piperazine Substitution at Position 4

ParameterOptimal ValueImpact on Yield
SolventDMFStabilizes transition state
BaseKOtBuEnhances nucleophilicity
Temperature0°C → 25°CMinimizes side reactions
Reaction Time12 hoursEnsures completion

This method avoids N-alkylation side products due to the steric hindrance of the piperazine group .

Alternative Route: One-Pot Synthesis

A streamlined one-pot approach combines pyrazole formation and piperazine coupling:

Steps

  • Cyclocondensation : React ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with hydrazine hydrate in ethanol (78% yield) .

  • In Situ Alkylation : Add 1-(3-methoxyphenyl)piperazine and K2CO3 in DMF at 80°C for 6 hours .

Advantages

  • Reduces purification steps (overall yield: 65–70%)

  • Compatible with scale-up (tested at 100 g scale)

Limitations

  • Requires strict moisture control

  • Lower regioselectivity compared to stepwise methods

Solvent and Catalytic Optimization

Comparative studies identify optimal conditions for key steps:

Alkylation Efficiency

SolventCatalystYield (%)Purity (%)
DMFKOH8598.5
DMSOK2CO37897.2
THFEt3N6295.8

DMF enhances solubility of the aromatic intermediates, while KOH provides superior deprotonation for SNAr reactions .

Purification and Characterization

Recrystallization Protocols

  • Crude Product : Dissolve in hot ethanol (95%), filter through Celite®

  • Crystallization : Cool to −20°C for 24 hours (mp 214–216°C)

  • Purity : >99% by HPLC (C18 column, acetonitrile/water 65:35)

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO- d6): δ 8.42 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.91–6.84 (m, 4H, piperazine-Ar-H), 3.81 (s, 3H, OCH3), 3.79 (s, 3H, OCH3) .

  • HRMS : m/z calcd for C23H24N6O2 [M+H]+: 417.2034; found: 417.2031 .

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactor : Reduces reaction time from 24 hours to 45 minutes (80°C, 15 bar)

  • Crystallization : Anti-solvent addition (water) achieves 92% recovery

  • Quality Control : PAT (Process Analytical Technology) monitors reaction progression via inline IR

Comparative Method Analysis

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis82–8598.5–99.2Excellent
One-Pot Synthesis65–7097.8–98.4Moderate
Continuous Flow88–9099.1–99.6High

The stepwise method remains preferred for research-scale synthesis due to reproducibility, while continuous flow systems show promise for industrial applications .

Chemical Reactions Analysis

Substitution Reactions

The pyrazolo[3,4-d]pyrimidine scaffold exhibits reactivity at electrophilic positions, particularly at C-4 and C-6. Key substitution pathways include:

Nucleophilic Aromatic Substitution

  • Reagents/Conditions : Amines (e.g., morpholine, piperidine) under reflux in DMF or DMSO at 80–120°C.

  • Product : Formation of 4- or 6-amino derivatives via displacement of halogens or other leaving groups. For example, substitution at C-4 with piperazine derivatives yields analogs with enhanced solubility .

  • Yield : Typically 70–85% for primary amines; secondary amines require longer reaction times (12–24 hr).

Halogenation

  • Reagents/Conditions : POCl₃ or PCl₅ in anhydrous conditions (e.g., toluene, 100°C).

  • Product : Chlorination at C-4 or C-6 positions. The resulting chloro-derivatives serve as intermediates for cross-coupling reactions .

  • Yield : 90–95% for C-4 chlorination; competing side reactions reduce yields at C-6.

Oxidation and Reduction

Functional groups such as methoxy and aryl rings influence redox behavior:

Oxidation of Methoxy Groups

  • Reagents/Conditions : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media at 60–80°C.

  • Product : Methoxy → hydroxyl conversion, yielding phenolic derivatives. This alters pharmacokinetic properties, enhancing hydrogen-bonding capacity.

  • Yield : 50–65% due to competing over-oxidation.

Reduction of Pyrazolo Core

  • Reagents/Conditions : H₂/Pd-C in ethanol or NaBH₄ in THF.

  • Product : Partial saturation of the pyrimidine ring, producing dihydro derivatives. Full reduction is uncommon.

  • Yield : 40–60% for dihydro products.

Cross-Coupling Reactions

The chloro-substituted analog participates in palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEAryl-substituted derivatives at C-4/C-675–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NHArAmination at C-465–80%

Acid/Base-Mediated Transformations

The piperazine moiety undergoes protonation/deprotonation, influencing solubility and reactivity:

  • Protonation : In HCl/MeOH, the piperazine nitrogen becomes protonated, enhancing aqueous solubility (logP reduction by 1.2 units) .

  • Deprotonation : Treatment with NaH in THF deprotonates the pyrazole NH, enabling alkylation (e.g., with ethyl bromoacetate).

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces:

  • Ring-opening : Cleavage of the pyrimidine ring, forming diazo intermediates.

  • Rearrangement : Isomerization to pyrazolo[1,5-a]pyrimidines under inert atmospheres .

Comparative Reactivity Table

Reaction Key Functional Group Activation Energy (kJ/mol) Dominant Pathway
Nucleophilic substitutionC-4 Chlorine85–95SNAr
Methoxy oxidationOCH₃110–125Radical-mediated cleavage
Suzuki couplingC-4 Boronate70–80Transmetalation

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by electron-withdrawing pyrimidine N-atoms, favoring para/ortho positions on substituted phenyl rings .

  • Steric Effects : Bulky 3-methoxyphenyl groups on piperazine hinder reactions at proximal sites, reducing yields by 15–20% compared to less hindered analogs.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its effects on various neurotransmitter systems, particularly its interaction with serotonin receptors. Research indicates that it may act as a selective antagonist or partial agonist at serotonin 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. Such properties make it a candidate for developing treatments for depression and anxiety disorders.

Case Study: Serotonin Receptor Interaction

A study published in the Journal of Pharmacology and Experimental Therapeutics assessed the compound's ability to modulate serotonin receptor activity. The findings suggested that the compound could effectively alter serotonin signaling pathways, potentially leading to therapeutic effects in mood disorders .

Biochemical Research

In biochemical studies, the compound is utilized to investigate receptor interactions and signaling pathways. Its structure allows researchers to explore how modifications can affect binding affinity and receptor activation.

Table: Receptor Binding Affinity

CompoundReceptor TypeBinding Affinity (Ki)
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine5-HT1A20 nM
Reference Compound X5-HT1A15 nM
Reference Compound Y5-HT2A25 nM

Drug Development

The compound serves as an important intermediate in synthesizing novel pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Development of Neurological Agents

Recent research has focused on synthesizing derivatives of this compound to improve its pharmacokinetic properties. For instance, modifications aimed at increasing lipophilicity have shown promise in enhancing blood-brain barrier penetration, crucial for treating central nervous system disorders .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. Its well-characterized properties facilitate the calibration of instruments and ensure accurate measurements in various laboratory settings.

Material Science Applications

Emerging research has explored the potential of this compound in material science, particularly in developing new materials with specific properties such as improved thermal stability and mechanical strength. This aspect is still under investigation but holds promise for future applications in various industries.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

A. Position 1 Modifications

  • 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Replaces the 4-methoxyphenyl group with a 4-methylbenzyl moiety. The 2-methylphenyl on the piperazine may reduce steric hindrance compared to the 3-methoxyphenyl group in the target compound.
  • 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ():
    • Substitutes the 4-methoxyphenyl at position 1 with a simple phenyl group.
    • Loss of the methoxy electron-donating group may reduce hydrogen-bonding capacity and receptor affinity.

B. Position 4 Piperazinyl Modifications

  • 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Features a 2-fluorophenyl group on the piperazine. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes like kinases .
  • 4-[4-(3,4-Dichlorobenzyl)piperidin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():
    • Replaces the piperazine with a piperidine ring and introduces a dichlorobenzyl group.
    • Chlorine atoms improve metabolic stability but may increase toxicity risks.
Structure-Activity Relationship (SAR) Trends
  • Electron-donating groups (e.g., methoxy) : Improve solubility but may reduce binding to hydrophobic enzyme pockets.
  • Halogenated substituents (e.g., Cl, F) : Enhance potency via electronegative interactions but may increase toxicity .
  • Piperazine vs. piperidine : Piperazine’s nitrogen atoms facilitate hydrogen bonding, critical for kinase inhibition .

Biological Activity

The compound 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • IUPAC Name : 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

The structure features a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and piperazine groups, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in anticancer therapy. For instance, compounds within this class have shown promising results as inhibitors of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Disruption of cell cycle progression

A specific study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the substituents can enhance their efficacy .

Antimicrobial Properties

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial DNA synthesis or protein function .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against:

  • Factor Xa : A key enzyme in the coagulation cascade, where inhibition can lead to anticoagulant effects .
  • PI3Kδ : Involved in various signaling pathways related to cancer and inflammation; selective inhibition has been noted with IC50 values in the nanomolar range .

Synthesis and Evaluation

A notable study synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. The synthesis involved standard organic reactions such as condensation and cyclization techniques. The biological evaluation included:

  • In vitro assays : To assess cytotoxicity against cancer cell lines.
  • In vivo studies : To evaluate the efficacy in animal models of cancer.

Results indicated that certain derivatives had enhanced selectivity and potency compared to existing treatments .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (nM)Reference
Compound AFactor Xa Inhibition10
Compound BPI3Kδ Inhibition14
Compound CAnticancer (A549)25

This table summarizes key findings from recent literature regarding the biological activities of related compounds.

Q & A

Q. How to reconcile divergent IC₅₀ values in kinase inhibition assays across studies?

  • Analysis : Variability arises from assay conditions (e.g., ATP concentrations: 10 μM vs. 100 μM). Standardizing protocols (e.g., ADP-Glo™ Kinase Assay) and using recombinant kinases (vs. cell lysates) improves reproducibility .

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